molecular formula C21H18N2O3 B5860914 N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide

Cat. No.: B5860914
M. Wt: 346.4 g/mol
InChI Key: OOGFWLIZACYXJR-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide is an organic compound with a complex structure that includes a nitrophenyl group and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide typically involves the reaction of 2-methyl-5-nitroaniline with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: N-(2-amino-5-methylphenyl)-2,2-diphenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(2-carboxy-5-nitrophenyl)-2,2-diphenylacetamide.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
  • N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

Uniqueness

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide is unique due to its specific structural features, including the combination of a nitrophenyl group and a diphenylacetamide moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15-12-13-18(23(25)26)14-19(15)22-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGFWLIZACYXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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